Cas no 168009-85-6 (Triptonine B)

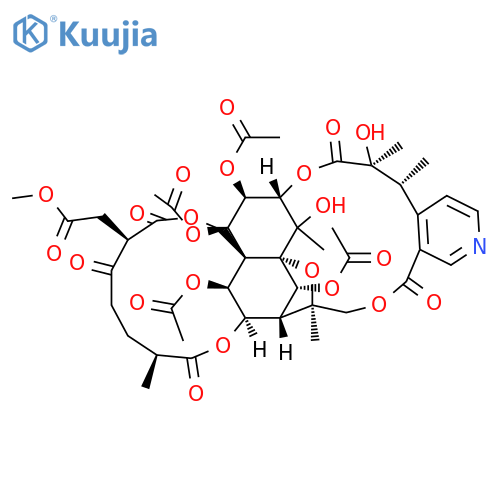

Triptonine B structure

商品名:Triptonine B

Triptonine B 化学的及び物理的性質

名前と識別子

-

- 3-Furancarboxylic acid,(8R,9R,10R,11S,12R,13R,14R,15S,21S,22S,23R)-10,13,22,23-tetrakis(acetyloxy)-12-[(acetyloxy)methyl]-7,8,9,10,12,13,14,15,17,18,19,20-dodecahydro-21-hydroxy-8,18,21-trimethyl-5,17-dioxo-8,11-epoxy-9,12-ethano-11,15-methano-5H,11H-[1,9]dioxacyclooctadecino[4,3-b]pyridine-14,18-diylester (9CI)

- Triptonine B

- 3-Furancarboxylic acid,(8R,9R,10R,11S,12R,13R,14R,15S,21S,22S,23R)-10,13,22,23-tetrakis(acetyloxy)-12-[(acetyloxy)methyl]-7,8

- Triptonine B (Tripterygium wilfordii)

- Wilfortrine 26-(3-furoate)

- 18-O-(3-Furoyl)wilfortrine

- 3-Furancarboxylic acid, 10,13,22,23-tetrakis(acetyloxy)-12-[(acetyloxy)methyl]-7,8,9,10,12,13,14,15,17,18,19,20-dodecahydro-21-hydroxy-8,18,21-trimethyl-5,17-dioxo-8,11-epoxy-9,12-ethano-11,15-methano-5H,11H[1,9]dioxacyclooctadecino[4,3-b]pyridine-14,18-diylester, (8R,9R,10R,11S,12R,13R,14R,15S,18R,21S,22S,23R)-

- methyl 2-(tetraacetoxy-dihydroxy-pentamethyl-pentaoxo-[?]yl)acetate

- Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate

-

- インチ: InChI=1S/C46H49NO22/c1-22(48)60-21-45-36(64-25(4)51)32(62-23(2)49)31-34(63-24(3)50)46(45)44(8,57)35(33(37(45)65-26(5)52)66-38(53)27-12-16-58-18-27)67-41(56)42(6,68-39(54)28-13-17-59-19-28)14-11-30-29(10-9-15-47-30)40(55)61-20-43(31,7)69-46/h9-10,12-13,15-19,31-37,57H,11,14,20-21H2,1-8H3/t31?,32-,33+,34-,35+,36-,37+,42-,43+,44+,45-,46+/m1/s1

- InChIKey: RZVUCQZHOKQLFV-JNWPVPBVSA-N

- ほほえんだ: CC(=O)OC[C@@]12[C@@H]([C@@H](C3[C@H]([C@@]42[C@](C)([C@H]([C@@H]([C@@H]1OC(=O)C)OC(=O)C5=COC=C5)OC(=O)[C@@](C)(CCC6=C(C=CC=N6)C(=O)OC[C@]3(C)O4)OC(=O)C7=COC=C7)O)OC(=O)C)OC(=O)C)OC(=O)C

計算された属性

- せいみつぶんしりょう: 961.32200

- どういたいしつりょう: 961.32157238g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 23

- 重原子数: 69

- 回転可能化学結合数: 17

- 複雑さ: 2110

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 14

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 316Ų

- 疎水性パラメータ計算基準値(XlogP): -0.1

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.47±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: ほとんど溶けない(0.025 g/l)(25ºC)、

- PSA: 316.35000

- LogP: 0.28690

Triptonine B 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0023682-5mg |

Triptonine B |

168009-85-6 | ≥98.0% | 5mg |

$1143.0 | 2022-04-27 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2284-1 mg |

Triptonine B |

168009-85-6 | 1mg |

¥3465.00 | 2022-04-26 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2284-5 mg |

Triptonine B |

168009-85-6 | 5mg |

¥10320.00 | 2022-04-26 | ||

| eNovation Chemicals LLC | Y1257899-5mg |

Triptonine B |

168009-85-6 | 98% | 5mg |

$1925 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1257899-1mg |

Triptonine B |

168009-85-6 | 98% | 1mg |

$700 | 2024-06-06 | |

| MedChemExpress | HY-N3511-1mg |

Triptonine B |

168009-85-6 | ≥98.0% | 1mg |

¥3810 | 2024-04-19 | |

| TargetMol Chemicals | TN2284-1 mL * 10 mM (in DMSO) |

Triptonine B |

168009-85-6 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 3390 | 2023-09-15 | |

| 1PlusChem | 1P00AM7D-1mg |

Triptonine B |

168009-85-6 | 98% | 1mg |

$473.00 | 2024-06-19 | |

| A2B Chem LLC | AE94537-5mg |

Triptonine B |

168009-85-6 | 98% | 5mg |

$1178.00 | 2024-04-20 | |

| 1PlusChem | 1P00AM7D-5mg |

Triptonine B |

168009-85-6 | 98% | 5mg |

$1345.00 | 2024-06-19 |

Triptonine B 関連文献

-

Boquan Qu,Yanfang Liu,Aijin Shen,Zhimou Guo,Long Yu,Dian Liu,Feifei Huang,Ting Peng,Xinmiao Liang Analyst 2023 148 61

-

Sarah A. Warren,Stephen Stokes,Christopher S. Frampton,Andrew J. P. White,Alan C. Spivey Org. Biomol. Chem. 2012 10 4685

-

Jin-Ming Gao,Wen-Jun Wu,Ji-Wen Zhang,Yasuo Konishi Nat. Prod. Rep. 2007 24 1153

-

X. Hou,X. Zhang,Y. Lu Anal. Methods 2017 9 10

-

Alan C. Spivey,Matthew Weston,Steven Woodhead Chem. Soc. Rev. 2002 31 43

168009-85-6 (Triptonine B) 関連製品

- 1641-74-3(2-(Diethylamino)ethyl nicotinate 2-hydroxypropane-1,2,3-tricarboxylate)

- 4330-34-1(Methyl 2-Deoxy-3,5-di-O-p-toluoyl-D-erythro-pentoside)

- 77-83-8(Ethyl 3-methyl-3-phenylglycidate)

- 19833-96-6(Methyl a-Cyclopentylmandelate)

- 6283-81-4(Ethyl 3-oxo-3-(pyridin-3-yl)propanoate)

- 7392-74-7([(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxo-tetrahydrofuran-2-yl]methyl benzoate)

- 10399-13-0(Methyl 2-Cyclohexyl-2-hydroxyphenylacetate)

- 13912-80-6(Nicoboxil)

- 6556-11-2(myo-Inositol Hexanicotinate)

- 17026-42-5((+)-Dibenzoyl-D-tartaric acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:168009-85-6)Triptonine B

清らかである:99%/99%

はかる:1mg/5mg

価格 ($):343.0/1029.0

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:168009-85-6)Triptonine B

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ